N-(3-acetylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide
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Overview
Description
N-(3-acetylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes an acetylphenyl group and a phenylsulfamoyl group connected through a phenoxyacetamide linkage.
Preparation Methods
The synthesis of N-(3-acetylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the nitration of acetophenone, followed by reduction and acetylation to form 3-acetaminoacetophenone . This intermediate is then reacted with 4-(phenylsulfamoyl)phenol under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(3-acetylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or acetyl groups can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-(3-acetylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The phenylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-(3-acetylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide can be compared with other similar compounds, such as:
N-(3-acetylphenyl)-4-methylbenzenesulfonamide: This compound has a similar structure but differs in the substitution pattern on the benzene ring.
N-(3-acetylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide: Another structurally related compound with variations in the functional groups attached to the benzene ring.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[4-(phenylsulfamoyl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-16(25)17-6-5-9-19(14-17)23-22(26)15-29-20-10-12-21(13-11-20)30(27,28)24-18-7-3-2-4-8-18/h2-14,24H,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFAPQBLNLLQFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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